molecular formula C17H22N2O2S B4992192 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-4(3H)-quinazolinone

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-4(3H)-quinazolinone

Cat. No. B4992192
M. Wt: 318.4 g/mol
InChI Key: MNUVAPKIVPKSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinazolinone derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-4(3H)-quinazolinone is not fully understood. However, several studies have suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and viral replication. For example, it has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been shown to exhibit various biochemical and physiological effects. For example, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-4(3H)-quinazolinone in lab experiments is its potential broad-spectrum activity against various diseases. This compound has been shown to exhibit activity against cancer, viruses, and fungi, making it a versatile tool for studying these diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, this compound may exhibit toxic effects at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. This could lead to the development of more specific and effective drugs based on this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This could provide valuable information on the safety and efficacy of this compound as a potential drug candidate. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-4(3H)-quinazolinone has been reported in several scientific studies. One of the most common methods involves the reaction of ethyl 2-(4-fluorophenyl)acetylacetate with 2-(ethylthio)aniline in the presence of a Lewis acid catalyst, such as zinc chloride. The resulting intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol to yield the final product.

Scientific Research Applications

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, anti-inflammatory, and antiviral activities. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of several viruses, including influenza and herpes simplex virus.

properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-2-ethylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-4-22-16-18-14-8-6-5-7-13(14)15(20)19(16)12-9-10-21-17(2,3)11-12/h5-8,12H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVAPKIVPKSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C3CCOC(C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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